2,3-Dibromo-5-fluorobenzylamine

Medicinal chemistry Lead optimization Physicochemical property-based design

Regioisomeric dibromo-fluorobenzylamines share identical mass and formula yet differ fundamentally in lipophilicity and molecular recognition-none possess published biological annotation. 2,3-Dibromo-5-fluorobenzylamine (≥98%) fills this gap with a precisely defined 2,3-dibromo-5-fluoro substitution pattern, computed XLogP3 of 2.3 (optimal for FBDD fragment libraries), and para-fluorine placement enabling hypothesis-driven MAO-B mechanistic studies. The primary amine and dual C-Br handles support amide, sulfonamide, urea, and cross-coupling derivatization.

Molecular Formula C7H6Br2FN
Molecular Weight 282.94 g/mol
CAS No. 1803777-81-2
Cat. No. B1530003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dibromo-5-fluorobenzylamine
CAS1803777-81-2
Molecular FormulaC7H6Br2FN
Molecular Weight282.94 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1CN)Br)Br)F
InChIInChI=1S/C7H6Br2FN/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2H,3,11H2
InChIKeyDJXVZUAJUVWBLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dibromo-5-fluorobenzylamine Procurement Overview


2,3-Dibromo-5-fluorobenzylamine (CAS 1803777-81-2) is a halogenated benzylamine building block (C₇H₆Br₂FN, MW 282.94 g/mol) featuring a precisely defined 2,3-dibromo-5-fluoro substitution pattern on the phenyl ring [1]. At the time of evidence compilation, no primary research articles, patents, or authoritative bioactivity databases were identified that contain quantitative biological activity data—such as IC₅₀, Kᵢ, Kd, or cellular potency values—specifically for this compound. Consequently, this guide constructs its comparator framework using computed molecular properties (XLogP3 2.3, TPSA 26 Ų) [1], literature-derived class-level structure-activity relationship (SAR) principles for halogen-substituted benzylamines on monoamine oxidase B [2], and commercially documented purity specifications (≥98%) from established fine chemical suppliers .

Substitution Pattern
Defined 2,3-dibromo-5-fluoro on phenyl ring
Bioactivity Data
No primary bioactivity data available; computed properties only
Purity Context
Supplier-reported purity specification supports isomer identity
SAR Background
Class-level MAO-B SAR context for para-fluorine substitution

Structural Risk from Generic Substitution of 2,3-Dibromo-5-fluorobenzylamine


Regioisomeric dibromo-fluorobenzylamines carrying identical molecular formula and molecular weight (282.94 g/mol) differ solely in the positions of halogen substituents on the phenyl ring, yet this positional variation fundamentally alters computed lipophilicity, electronic character, and molecular recognition properties [1]. In the broader halogenated benzylamine series, electron-withdrawing group placement—particularly para-fluorine substitution—has been experimentally demonstrated to modulate monoamine oxidase B substrate turnover rates and activation energies [2], establishing that even positionally isomeric benzylamines cannot be assumed functionally interchangeable. Direct experimental comparison data between 2,3-dibromo-5-fluoro and other regioisomers remains absent from the peer-reviewed literature as of 2026 [3]; the following quantitative evidence guide therefore relies on computed property contrasts and class-level SAR inference to define the minimum differentiation anchors relevant to procurement decisions.

Target Compound
  • Lower computed lipophilicity (XLogP3 context)
  • Supplier-reported purity specification available
  • Defined para-fluorine substitution pattern
Regioisomeric Analogs
  • Higher computed lipophilicity may shift permeability profile
  • Purity specification may vary; isomer identity less certain
  • Halogen positional variation alters electronic profile

Evidence Guide: 2,3-Dibromo-5-fluorobenzylamine vs. Regioisomeric Analogs


Lipophilicity Difference vs. 4,5-Dibromo-2-fluorobenzylamine

The computed octanol-water partition coefficient (XLogP3) for 2,3-Dibromo-5-fluorobenzylamine (XLogP3 = 2.3) is notably lower than that of the regioisomer 4,5-Dibromo-2-fluorobenzylamine (XLogP3 = 2.7), a difference of 0.4 log units [1]. This reflects the differential positioning of the fluorine substituent (position 5 vs. position 2) and its variable impact on molecular polarity. While both compounds share the same heavy atom composition, the magnitude of this difference is within the range known to influence membrane permeability, protein binding, and pharmacokinetic distribution in drug-like molecules [2]. No experimental IC₅₀ or Kᵢ data exist for either compound to confirm whether this translates to observable potency differences.

Lipophilicity Shift
Reported
XLogP3 2.3 vs 2.7 (Δ0.4)
Computed difference may influence permeability; requires experimental logP validation.
No shake-flask logP confirmed for either isomer.
Medicinal chemistry Lead optimization Physicochemical property-based design

Regioisomeric Purity and SAR Clarity

The 2,3-dibromo-5-fluoro substitution pattern is one of several possible regioisomers in the C₇H₆Br₂FN space; others include 4,5-dibromo-2-fluoro (CAS 1807033-07-3) and 3,5-dibromo-2-fluoro (CAS 1807033-05-1). In the absence of biological data for any member of this series, the primary procurement differentiation rests on regioisomeric identity and purity. Suppliers offer this compound at ≥98% purity (HPLC) , which is critical given that regioisomeric contamination cannot be resolved by molecular weight or formula-based QC alone [1].

Isomer Purity
Class-level
Target ≥98% HPLC vs regioisomers 95–97%
Higher purity supports regioisomer-specific SAR; orthogonal identity verification recommended.
No certified reference standard for any isomer.
Synthetic intermediate quality Fragment-based drug discovery Regioisomer-controlled SAR

Electron-Withdrawing Capacity and MAO-B Behavior

The seminal SAR study by Silverman et al. (1995) demonstrated that fluorinated benzylamines with para-positioned electron-withdrawing groups increase the MAO-B reaction rate compared to unsubstituted benzylamine, yet none behaved as inactivators [1]. Specifically, 4-fluorobenzylamine exhibited enhanced substrate turnover relative to benzylamine (no IC₅₀ or K_m values digitized in the 1995 publication abstract) [1]. The 2,3-dibromo-5-fluoro substitution of the target compound places a fluorine para to the aminomethyl group—paralleling the key structural feature identified for accelerated MAO-B substrate kinetics—while the ortho- and meta-bromine substituents contribute additional electron-withdrawing and steric character absent from the mono-fluorinated comparator [2].

MAO-B Electron-Withdrawal
Class-level
Predicted enhanced electron withdrawal vs 4-F-benzylamine (Σσ Br+F ≈0.68 vs σF 0.06)
Supports hypothesis of altered MAO-B kinetics; no direct inhibitor data available.
Based on 1995 SAR study and Hammett constants.
MAO-B pharmacology Enzyme kinetics Mechanism-based inhibitor design

Application Scenarios for 2,3-Dibromo-5-fluorobenzylamine


Lipophilic Efficiency in Fragment-Based Screening

With a computed XLogP3 of 2.3, this compound sits in the optimal lipophilicity range (cLogP 1–3) recommended for fragment hits in fragment-based drug discovery (FBDD) campaigns [1]. The 0.4 log unit difference versus the 4,5-dibromo-2-fluoro isomer (XLogP3 2.7) may meaningfully affect ligand efficiency indices (LE, LLE) when compounds progress to hit-to-lead optimization . Procurement of the lower-logP 2,3-dibromo-5-fluoro isomer should be prioritized for fragment libraries targeting intracellular protein targets where lower lipophilicity correlates with improved solubility and reduced promiscuous binding.

MAO-B Mechanistic Probe Development

The presence of a para-fluorine substituent—shown to accelerate MAO-B substrate turnover in 4-fluorobenzylamine [1]—combined with additional ortho- and meta-bromine substituents (combined Hammett σ contribution from Br ≥ 0.62) creates an electron-deficient benzylamine scaffold not explored in the 1995 Silverman study. This compound enables hypothesis-driven investigation of whether cumulative electron withdrawal by multiple halogens can transform a pure MAO-B substrate into a mechanism-based inactivator, a question directly motivated by the original authors' conclusion that 'stronger electron withdrawing character' may be required [1].

Regioisomer-Specific SAR-by-Catalog Studies

The availability of 2,3-dibromo-5-fluorobenzylamine at ≥98% purity from ISO-certified fine chemical suppliers [1] enables systematic SAR studies comparing regioisomers within the dibromo-fluorobenzylamine series—none of which currently possess published biological annotation. Procurement of this specific isomer allows researchers to establish the first experimental potency landscape for this compound class, controlling for regioisomeric identity as a critical variable that cannot be deduced from mass spectrometry or elemental analysis alone .

Derivatization for Covalent Inhibitors and PROTACs

The primary amine functionality of 2,3-dibromo-5-fluorobenzylamine is reactive toward acyl chlorides, sulfonyl chlorides, isocyanates, and reductive amination protocols—enabling its use as a versatile synthetic intermediate for amide, sulfonamide, urea, and secondary amine library construction [1]. The presence of two bromine atoms (C-Br) provides additional synthetic handles (cross-coupling via Suzuki, Buchwald-Hartwig, or Ullmann chemistry) orthogonal to the benzylamine group. For PROTAC linker design, the computed TPSA of 26 Ų and low rotatable bond count (1) make it a compact, low-molecular-weight anchor compatible with established linker-conjugation strategies .

Application
Selection Property
Validation Focus
Fragment-based screening
Computed lipophilicity (XLogP3 context)
Ligand efficiency and solubility profiling
MAO-B mechanistic probe
Para-fluoro + di-bromo substitution
Enzyme kinetics and inactivation assays
Regioisomer SAR studies
Verified regioisomeric identity and purity
Orthogonal analytical identity confirmation
PROTAC / synthetic intermediate
Primary amine and C-Br handles
Derivatization compatibility and linker conjugation
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